molecular formula C11H13ClO B8575569 1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol CAS No. 123989-31-1

1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol

Cat. No. B8575569
Key on ui cas rn: 123989-31-1
M. Wt: 196.67 g/mol
InChI Key: UUZUQJOJASRJBK-UHFFFAOYSA-N
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Patent
US05770741

Procedure details

3-Methyl-4-(4-chlorophenyl)but-1-en-4-ol (63.68 g, approximately 90% pure, approximately 292 mmol), dibromomethane (45.5 ml, 648 mmol), zinc dust (84.75 g, 1.296 mol) and copper(I) chloride (12.83 g, 130 mmol) in dry ether (180 ml) were heated under reflux in a sonic bath for 31/2 hours. The mixture was then filtered (celite) and the filtrate poured into 2M hydrochloric acid. The mixture was extracted with ether and the combined extracts washed with water, saturated aqueous sodium bicarbonate solution and water, dried and evaporated in vacuo. Chromatography [SiO2, hexane-ethyl acetate (100:0) to (80:20)] gave 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol (44.72 g, 73%).
Quantity
63.68 g
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
84.75 g
Type
catalyst
Reaction Step One
Name
copper(I) chloride
Quantity
12.83 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:5]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[OH:6])[CH:3]=[CH2:4].Br[CH2:15]Br>CCOCC.[Zn].[Cu]Cl>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([CH:5]([OH:6])[CH:2]([CH:3]2[CH2:15][CH2:4]2)[CH3:1])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
63.68 g
Type
reactant
Smiles
CC(C=C)C(O)C1=CC=C(C=C1)Cl
Name
Quantity
45.5 mL
Type
reactant
Smiles
BrCBr
Name
Quantity
180 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
84.75 g
Type
catalyst
Smiles
[Zn]
Name
copper(I) chloride
Quantity
12.83 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a sonic bath for 31/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered (celite)
ADDITION
Type
ADDITION
Details
the filtrate poured into 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the combined extracts washed with water, saturated aqueous sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(C)C1CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 44.72 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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